molecular formula C7H9BrN2 B11898548 (4-Bromo-5-methylpyridin-2-yl)methanamine CAS No. 1196156-91-8

(4-Bromo-5-methylpyridin-2-yl)methanamine

Cat. No.: B11898548
CAS No.: 1196156-91-8
M. Wt: 201.06 g/mol
InChI Key: QDMBICCJQHLVDX-UHFFFAOYSA-N
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Description

(4-Bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the fifth position, and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanamine typically involves the bromination of 5-methylpyridin-2-yl)methanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-amino-5-methylpyridin-2-yl)methanamine, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-5-methylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex organic molecules. Its bromine and amine functional groups make it versatile for various synthetic applications.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have been explored for their potential antimicrobial and antifungal properties. It serves as a precursor for the development of novel therapeutic agents.

Industry

In the industry, this compound is utilized in the synthesis of advanced materials, such as polymers and catalysts. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry.

Mechanism of Action

The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-methylpyridin-2-yl)methanamine
  • (4-Bromo-6-methylpyridin-2-yl)methanamine
  • (5-Methylpyridin-2-yl)methanamine

Uniqueness

(4-Bromo-5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted modifications and applications in various fields.

Properties

CAS No.

1196156-91-8

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3

InChI Key

QDMBICCJQHLVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CN)Br

Origin of Product

United States

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